2-Ethoxy-4-formylphenyl 4-chlorobenzoate
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Overview
Description
2-Ethoxy-4-formylphenyl 4-chlorobenzoate is an organic compound with the molecular formula C16H13ClO4 and a molecular weight of 304.73 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a chlorobenzoate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-formylphenyl 4-chlorobenzoate typically involves the esterification of 2-ethoxy-4-formylphenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4-formylphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 2-Ethoxy-4-formylphenyl 4-carboxybenzoate.
Reduction: 2-Ethoxy-4-hydroxymethylphenyl 4-chlorobenzoate.
Substitution: 2-Ethoxy-4-formylphenyl 4-aminobenzoate.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 4-chlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural versatility.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 4-chlorobenzoate is largely dependent on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the chlorobenzoate moiety can undergo nucleophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
2-Ethoxy-4-formylphenyl 2-chlorobenzoate: Similar in structure but with the chlorine atom in a different position.
2-Ethoxy-4-formylphenyl 4-bromobenzoate: Similar structure with a bromine atom instead of chlorine.
2-Ethoxy-4-formylphenyl 4-fluorobenzoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 2-Ethoxy-4-formylphenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-2-20-15-9-11(10-18)3-8-14(15)21-16(19)12-4-6-13(17)7-5-12/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZWPZKKYYJJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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